molecular formula C9H15NO2 B12640145 Ethyl 2-aminohept-4-ynoate CAS No. 922146-48-3

Ethyl 2-aminohept-4-ynoate

Cat. No.: B12640145
CAS No.: 922146-48-3
M. Wt: 169.22 g/mol
InChI Key: NZHKRCAFAYHRIG-UHFFFAOYSA-N
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Description

Ethyl 2-aminohept-4-ynoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of heptynoic acid, featuring an amino group at the second carbon and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohept-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of an enolate ion derived from a heptynoic acid ester. This reaction typically uses an alkyl halide as the alkylating agent under basic conditions . Another method involves the coupling of an aminoheptynoic acid derivative with an ethyl ester group through esterification reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production facility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohept-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted aminoheptynoates .

Scientific Research Applications

Ethyl 2-aminohept-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-aminohept-4-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-aminohept-4-ynoate can be compared with other similar compounds, such as:

Properties

CAS No.

922146-48-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-aminohept-4-ynoate

InChI

InChI=1S/C9H15NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-4,7,10H2,1-2H3

InChI Key

NZHKRCAFAYHRIG-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C(=O)OCC)N

Origin of Product

United States

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